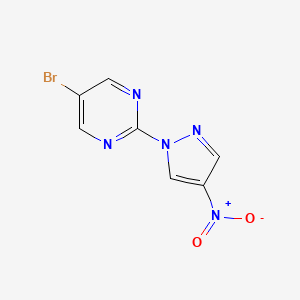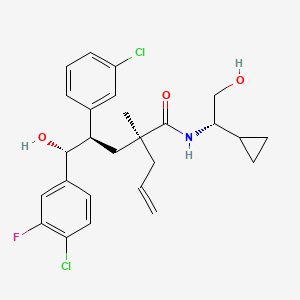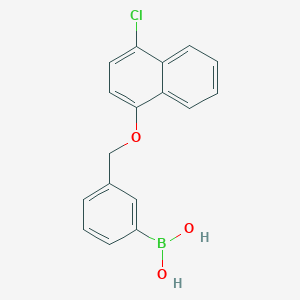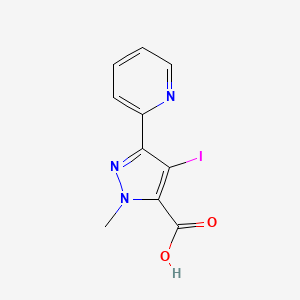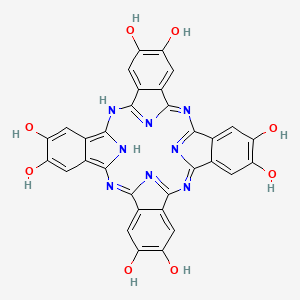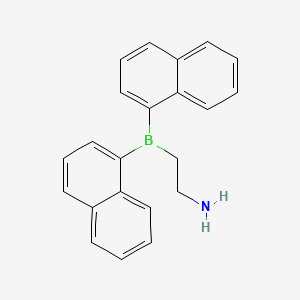
2-(Di(naphthalen-1-yl)boryl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Di(naphthalen-1-yl)boryl)ethanamine is an organic compound with the molecular formula C22H20BN It is characterized by the presence of two naphthyl groups attached to a boron atom, which is further connected to an ethanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Di(naphthalen-1-yl)boryl)ethanamine typically involves the reaction of naphthalene derivatives with boron-containing reagents. One common method includes the reaction of naphthalene with boron tribromide (BBr3) to form a naphthylboronic acid intermediate. This intermediate is then reacted with ethanamine under controlled conditions to yield the desired product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
2-(Di(naphthalen-1-yl)boryl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of boronic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced boron-containing compounds.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Halogens (Cl2, Br2), nitro compounds (NO2), catalysts like iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Reduced boron-containing compounds.
Substitution: Substituted naphthyl derivatives.
Aplicaciones Científicas De Investigación
2-(Di(naphthalen-1-yl)boryl)ethanamine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with transition metals, which are useful in various catalytic processes.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties. It can be used in imaging and detection of biological molecules.
Medicine: Explored for its potential in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Mecanismo De Acción
The mechanism of action of 2-(Di(naphthalen-1-yl)boryl)ethanamine involves its interaction with molecular targets through its boron and naphthyl groups. The boron atom can form coordinate bonds with electron-rich species, while the naphthyl groups can participate in π-π interactions with aromatic systems. These interactions enable the compound to act as a ligand in coordination complexes and as a functional material in various applications.
Comparación Con Compuestos Similares
Similar Compounds
2-(Naphthalen-1-yl)ethanamine: Similar structure but lacks the boron atom, resulting in different chemical properties and reactivity.
1-(Naphthalen-2-yl)ethanamine: Positional isomer with the naphthyl group attached at a different position, leading to variations in reactivity and applications.
2-(Naphthalen-2-yl)ethanamine: Another positional isomer with distinct chemical behavior and uses.
Uniqueness
2-(Di(naphthalen-1-yl)boryl)ethanamine is unique due to the presence of the boron atom, which imparts distinct chemical properties and reactivity. The boron atom allows for the formation of stable boron-nitrogen bonds and enhances the compound’s ability to participate in coordination chemistry and catalysis. Additionally, the dual naphthyl groups provide opportunities for π-π interactions, making it valuable in materials science and biological applications .
Propiedades
Número CAS |
61733-89-9 |
|---|---|
Fórmula molecular |
C22H20BN |
Peso molecular |
309.2 g/mol |
Nombre IUPAC |
2-dinaphthalen-1-ylboranylethanamine |
InChI |
InChI=1S/C22H20BN/c24-16-15-23(21-13-5-9-17-7-1-3-11-19(17)21)22-14-6-10-18-8-2-4-12-20(18)22/h1-14H,15-16,24H2 |
Clave InChI |
VLICHNSYHQFDCB-UHFFFAOYSA-N |
SMILES canónico |
B(CCN)(C1=CC=CC2=CC=CC=C12)C3=CC=CC4=CC=CC=C34 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Benzyl 4-(tert-butyl) 1,4,9-triazaspiro[5.6]dodecane-4,9-dicarboxylate](/img/structure/B13349556.png)
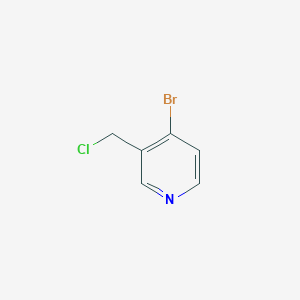
![N-(2-Cyano-3-methylbutan-2-yl)-2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B13349560.png)
![(1S,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carbonitrile](/img/structure/B13349564.png)
